An In-depth Technical Guide to the Physical Properties of 1-(2-Methylphenoxy)-2-propanol
An In-depth Technical Guide to the Physical Properties of 1-(2-Methylphenoxy)-2-propanol
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 1-(2-Methylphenoxy)-2-propanol (CAS No. 4317-61-7). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document consolidates key data points, outlines detailed experimental protocols for property determination, and discusses the compound's applications. While measured spectroscopic data is not widely available, a detailed predictive analysis of its expected NMR and IR spectra is provided to aid in characterization. All information is grounded in authoritative sources to ensure scientific integrity and support laboratory and research applications.
Chemical Identity and Overview
1-(2-Methylphenoxy)-2-propanol, also known as 1-(o-tolyloxy)propan-2-ol, is an aromatic ether alcohol. Its structure, featuring a hydrophilic secondary alcohol group and a hydrophobic methylphenoxy moiety, imparts amphiphilic characteristics. This makes it a subject of interest as a solvent, chemical intermediate, and potential component in formulated products.
Structure:
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IUPAC Name: 1-(2-methylphenoxy)-2-propanol
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Synonyms: 1-(o-Tolyloxy)-2-propanol, 1-(o-Cresoxy)-2-propanol[1]
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Molecular Formula: C₁₀H₁₄O₂[1]
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Molecular Weight: 166.22 g/mol [2]
Physical and Chemical Properties
The physical properties of 1-(2-Methylphenoxy)-2-propanol are summarized in the table below. These characteristics are fundamental for its handling, application, and purification. The compound exists as a clear, colorless to pale yellow liquid at room temperature.[1]
| Property | Value | Source(s) |
| Appearance | Clear, Colorless to Pale Yellow Liquid | TCI Chemicals[1] |
| Boiling Point | 130 °C @ 12 mmHg (1.6 kPa) | ChemicalBook, TCI[1][2] |
| Density | 1.04 g/cm³ (at 20°C) | TCI Chemicals[1] |
| Refractive Index (n₂₀/D) | 1.5180 - 1.5210 | TCI Chemicals[2] |
| Flash Point | 109 °C | TCI Chemicals[2] |
| Melting Point | Data not available | TCI Chemicals[1] |
| Solubility | Data not available | TCI Chemicals[1] |
Note on Solubility: While quantitative data is unavailable, the amphiphilic structure suggests miscibility with common organic solvents (e.g., ethanol, acetone) and limited solubility in water.
Spectroscopic Analysis (Predictive)
3.1 Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
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Aromatic Protons (C₆H₄): Four protons on the benzene ring are expected to appear as a complex multiplet in the range of δ 6.8-7.2 ppm . The substitution pattern will lead to overlapping signals.
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Methine Proton (CH-OH): This proton, adjacent to the hydroxyl and ether linkage, will likely appear as a multiplet around δ 4.0-4.3 ppm .
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Methylene Protons (CH₂-O): The two protons of the methylene group adjacent to the ether oxygen are diastereotopic. They are expected to resonate as a multiplet, likely two doublets of doublets, around δ 3.8-4.0 ppm .
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Aromatic Methyl Protons (Ar-CH₃): The methyl group on the aromatic ring should produce a singlet at approximately δ 2.2-2.3 ppm .
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Alcohol Proton (OH): A broad singlet is expected, with a chemical shift that can vary (typically δ 1.5-3.5 ppm ) depending on concentration, solvent, and temperature.
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Aliphatic Methyl Protons (CH-CH₃): The methyl group on the propanol backbone will appear as a doublet around δ 1.2-1.3 ppm , split by the adjacent methine proton.
3.2 Predicted ¹³C NMR Spectrum
The carbon NMR spectrum should display 10 unique signals corresponding to the ten carbon atoms.
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Aromatic Carbons: Six signals are expected in the δ 110-160 ppm range. The carbon attached to the ether oxygen (C-O) will be the most downfield (~δ 155-158 ppm), while the carbon bearing the methyl group will also be downfield (~δ 130-135 ppm).
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Methine Carbon (CH-OH): Expected to appear around δ 68-72 ppm .
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Methylene Carbon (CH₂-O): Expected to appear around δ 72-76 ppm .
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Aliphatic Methyl Carbon (CH-CH₃): Expected around δ 16-20 ppm .
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Aromatic Methyl Carbon (Ar-CH₃): Expected around δ 15-18 ppm .
3.3 Predicted Infrared (IR) Spectrum
The IR spectrum provides information about the functional groups present.
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O-H Stretch: A strong, broad absorption band characteristic of an alcohol will appear in the region of 3200-3600 cm⁻¹ . The broadness is due to hydrogen bonding.
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C-H Stretch (Aromatic): Sharp peaks will be observed just above 3000 cm⁻¹ .
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C-H Stretch (Aliphatic): Multiple sharp peaks will appear just below 3000 cm⁻¹ (approx. 2850-2970 cm⁻¹).
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C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Ether): A strong, characteristic peak for the aryl-alkyl ether linkage should appear around 1220-1260 cm⁻¹ .
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C-O Stretch (Alcohol): A strong peak for the secondary alcohol C-O bond will be present in the 1050-1150 cm⁻¹ region.
Safety, Handling, and Storage
This information is derived from the Safety Data Sheet (SDS) provided by TCI Chemicals for 1-(2-Methylphenoxy)-2-propanol, CAS 4317-61-7.[1]
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Hazard Classification: According to Regulation (EC) No 1272/2008, this product does not meet the criteria for classification in any hazard class. It has no assigned hazard pictograms, signal word, or hazard statements.[1]
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First Aid Measures:
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Inhalation: Remove to fresh air. Seek medical attention if you feel unwell.[1]
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Skin Contact: Remove contaminated clothing and wash skin with plenty of water. If irritation occurs, seek medical advice.[1]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
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Ingestion: Rinse mouth. Seek medical attention if you feel unwell.[1]
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Handling: Wash hands and face thoroughly after handling. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[1]
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Storage: Keep container tightly closed. Store in a cool, dark place away from incompatible materials such as oxidizing agents.[1]
Experimental Protocols for Physical Property Determination
For researchers needing to verify the physical properties of 1-(2-Methylphenoxy)-2-propanol, the following standard laboratory protocols are provided.
5.1 Micro-Scale Boiling Point Determination
This method is ideal for determining the boiling point with a minimal amount of sample (as little as 0.2 mL).[3] The principle relies on observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.
Methodology:
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Apparatus Setup: Attach a small test tube (e.g., 6 x 50 mm) to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[4]
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Sample Addition: Add a few drops of 1-(2-Methylphenoxy)-2-propanol into the test tube to a depth of about 1.5-2.0 cm.[4]
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Capillary Insertion: Place a small, sealed-end capillary tube (or a Bell capillary) open-end-down into the liquid.[3][4]
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Heating: Place the entire assembly into a heating apparatus, such as a Thiele tube or a melting point apparatus.[4]
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Observation: Heat the apparatus slowly (approx. 2°C per minute) as you approach the expected boiling point.[5] A stream of bubbles will emerge from the inverted capillary.
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Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges.[4] Alternatively, note the temperature when heating is stopped, and the liquid just begins to re-enter the capillary tube.
Caption: Workflow for micro-scale boiling point determination.
5.2 Density Determination using a Pycnometer
A pycnometer is a flask with a precisely known volume used to measure the density of a liquid with high accuracy.[6]
Methodology:
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Preparation: Thoroughly clean and dry the pycnometer. Record its empty mass (m_pyc).
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Calibration (Optional but Recommended): Fill the pycnometer with deionized water of a known temperature and record the mass (m_water). Calculate the exact volume of the pycnometer using the known density of water at that temperature.
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Sample Filling: Fill the pycnometer with 1-(2-Methylphenoxy)-2-propanol. Ensure no air bubbles are present. Insert the stopper and allow any excess liquid to overflow.
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Equilibration & Weighing: Bring the filled pycnometer to a constant, recorded temperature (e.g., 20.0°C) in a water bath. Dry the exterior completely and weigh it to get the total mass (m_total).
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Calculation:
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Mass of the liquid (m_liquid) = m_total - m_pyc.
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Volume of the liquid (V_liquid) = Volume of the pycnometer.
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Density (ρ) = m_liquid / V_liquid.
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Caption: Pycnometer method for precise density measurement.
5.3 Refractive Index Measurement using an Abbe Refractometer
The refractive index is a fundamental physical property that is highly sensitive to purity. An Abbe refractometer is the standard instrument for this measurement.
Methodology:
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Calibration: Calibrate the instrument using a standard sample with a known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[7]
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Prism Cleaning: Ensure the surfaces of the measuring and illuminating prisms are impeccably clean using a soft tissue and a suitable solvent (e.g., ethanol or acetone).[7]
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Sample Application: Place 2-3 drops of 1-(2-Methylphenoxy)-2-propanol onto the surface of the measuring (lower) prism.[7]
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Prism Closure: Gently close the hinged prism assembly and lock it. Ensure the liquid forms a thin, uniform film.[7]
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Measurement:
-
Turn on the light source.
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Look through the eyepiece and turn the coarse adjustment handwheel until the light and dark fields are visible.
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Adjust the compensator dial to eliminate any color fringe at the borderline, creating a sharp black-and-white interface.
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Use the fine adjustment to center the borderline exactly on the crosshairs.
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Reading: Depress the display switch (if applicable) and read the refractive index from the scale. Record the temperature, as refractive index is temperature-dependent.[1]
Caption: Standard operating procedure for an Abbe refractometer.
Applications in Pharmaceutical and Chemical Research
Phenoxy propanol derivatives are valued for their versatility. While specific applications for 1-(2-Methylphenoxy)-2-propanol are not widely documented, the properties of the broader class of phenoxy-propanols suggest its utility in several areas relevant to researchers.
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Solvent and Intermediate: Its excellent solvency for resins, oils, and other complex organic molecules makes it a valuable solvent in the formulation of coatings, inks, and adhesives.[8] In pharmaceutical sciences, related compounds like 1-phenoxy-2-propanol are used as solvents for a wide range of active ingredients in topical and injectable medications, helping to enhance drug bioavailability.[9]
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Preservative: Many phenoxy propanols exhibit broad-spectrum antimicrobial activity, making them effective preservatives in cosmetics, personal care products, and some topical pharmaceutical formulations, protecting them from contamination.[10]
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Building Block for Synthesis: As a functionalized alcohol, it can serve as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel agrochemicals and pharmaceuticals.[8] Research into novel phenoxy-propan-2-ol derivatives has shown potential in developing new anticancer agents, highlighting the core structure's relevance in drug discovery.[11]
References
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Ultramicro-Boiling-Point Determination. (2000). Journal of Chemical Education. Available at: [Link]
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Density Measurement | Your Essential Guide. METTLER TOLEDO. Available at: [Link]
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Boiling Point Determination. chemconnections.org. Available at: [Link]
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How to Determine Boiling Points on the Microscale. (2013). Chemtips. Available at: [Link]
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Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. (2018). Journal of Chemical Education. Available at: [Link]
-
How an Abbe Refractometer Works. HINOTEK. Available at: [Link]
-
Phenoxy Propanol: Applications and Benefits in Various Industries. (2024). Tristar Intermediates. Available at: [Link]
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Micro Boiling Point Determination. chymist.com. Available at: [Link]
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SOP Abbe Refractometer. Scribd. Available at: [Link]
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Phenoxy Propanol: Key Properties, Uses & Industry Trends. Helios Tarde. Available at: [Link]
-
Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (2023). PubMed. Available at: [Link]
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